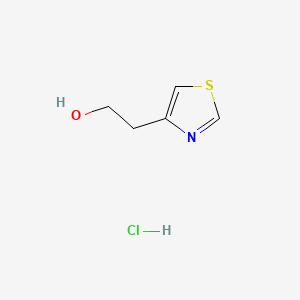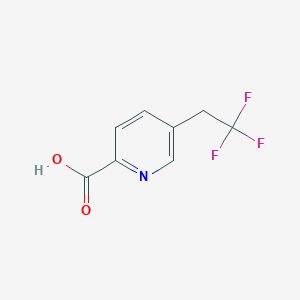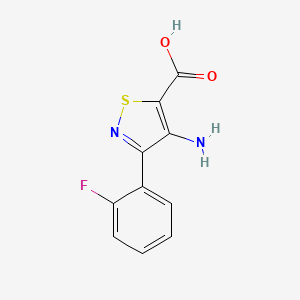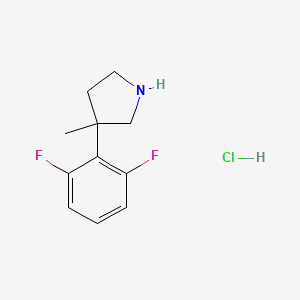
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2,5-dihydro-1H-pyrrole with 2-methylpropanoic acid under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the pyrrole ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid hydrochloride include other pyrrole derivatives such as:
- 2,5-dihydro-1H-pyrrole-1-acetic acid
- 2,5-dihydro-1H-pyrrole-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific structure, which includes a methyl group on the propanoic acid moiety. This structural feature may confer unique properties and reactivity compared to other pyrrole derivatives.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
2-(2,5-dihydro-1H-pyrrol-3-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8(2,7(10)11)6-3-4-9-5-6;/h3,9H,4-5H2,1-2H3,(H,10,11);1H |
Clave InChI |
MVWVCSZBJZUBLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CCNC1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[1-(4-Fluorophenoxy)cyclopropanecarbonyl]piperidin-4-yl}ethan-1-amine hydrochloride](/img/structure/B15307462.png)







![(2R)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15307505.png)


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)

